molecular formula C14H24N2O6 B6304716 cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate CAS No. 2177258-19-2

cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate

Cat. No.: B6304716
CAS No.: 2177258-19-2
M. Wt: 316.35 g/mol
InChI Key: UYFMUKXGRKDHGY-LDCPCGJSSA-N
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Description

cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate (CAS 2177258-19-2) is a sophisticated bicyclic scaffold employed as a critical building block in medicinal chemistry and pharmaceutical research. This compound features a cis-fused [3,2-b] ring system that provides structural rigidity and chiral stability, making it particularly valuable for designing conformationally restricted peptidomimetics and enzyme inhibitors. The oxalate salt form enhances stability and handling properties for research applications. This scaffold serves as a privileged structure in the development of inhibitors targeting cysteine proteases, particularly CAC1 family enzymes . Research demonstrates that related cis-fused bicyclic pyrrolidine frameworks exhibit potent inhibition of human cathepsin K, showing promising activity in cell-based assays for bone resorption . The stereochemically stable, cis-fused geometry prevents epimerization at the bridgehead position, preserving chiral integrity in synthetic applications . With molecular formula C 14 H 24 N 2 O 6 and molecular weight of 316.35 g/mol , this high-purity compound is typically supplied with comprehensive analytical documentation. It is available for cold-chain transportation to preserve stability . The product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-3-7-5-2-4-8-6(1)5;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)/t2*5-,6-;/m11./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFMUKXGRKDHGY-LDCPCGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1OCC2.C1CNC2C1OCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@@H]1OCC2.C1CN[C@H]2[C@@H]1OCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Stereochemical Control for Cis Hexahydro 2h Furo 3,2 B Pyrrole Oxalate

Stereoselective Synthesis of Fused Pyrrolidine (B122466) Systems

Achieving control over the stereochemistry at the ring junction and other stereocenters is paramount in the synthesis of cis-Hexahydro-2H-furo[3,2-b]pyrrole. Modern synthetic approaches increasingly rely on asymmetric catalysis and chiral auxiliaries to establish the desired stereoisomer with high fidelity.

Asymmetric catalysis offers an efficient route to chiral furo-pyrrole systems by employing a small amount of a chiral catalyst to generate a large quantity of enantioenriched product. A notable strategy involves the use of dual catalytic systems, where two different catalysts work in concert to promote a reaction cascade with high stereoselectivity. For instance, a multicomponent reaction for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives has been developed utilizing a dual catalytic system composed of a gold complex and a chiral phosphoric acid. nih.govrsc.org This process combines simple starting materials—3-butynamines, glyoxylic acid, and anilines—to construct the furo-pyrrole core in high yields and with excellent stereoselectivity. nih.gov

Computational studies have shed light on the mechanism, suggesting that non-covalent interactions between the chiral phosphoric acid catalyst and the reagents are crucial for the reaction's outcome. nih.govrsc.org The specific structure of the catalyst, such as a 9-anthracenyl-substituted BINOL-derived phosphoric acid, plays a fundamental role in achieving high stereoselectivity. rsc.org

Table 1: Asymmetric Furo-Pyrrole Synthesis via Dual Catalysis

Entry Aniline Substituent Catalyst System Yield (%) Enantiomeric Excess (ee %)
1 4-NO₂ AuCl(IPr) / Chiral Phosphoric Acid 95 98
2 4-CN AuCl(IPr) / Chiral Phosphoric Acid 92 97
3 4-Br AuCl(IPr) / Chiral Phosphoric Acid 88 95

Data is illustrative and based on findings for related furo-pyrrole systems. nih.gov

Chiral auxiliaries provide a classical yet effective method for stereochemical control. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. The subsequent removal of the auxiliary reveals the enantioenriched product. For the synthesis of substituted pyrrolidines, [3+2] cycloaddition reactions using chiral coupling partners can yield products with high diastereoselectivity (>20:1 dr), which are separable by chromatography. acs.org

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. The pyrrolidine motif itself is a privileged structure in many organocatalysts. beilstein-journals.orgnih.gov Diarylprolinol silyl (B83357) ethers, for example, are highly efficient organocatalysts for a variety of transformations. beilstein-journals.org These catalysts typically operate through the formation of iminium or enamine intermediates, which then react with other substrates. The chiral environment created by the catalyst shields one face of the intermediate, directing the incoming reactant to the other face and thus controlling the stereochemistry. nih.gov This principle has been applied to the synthesis of complex heterocyclic scaffolds, including those containing the pyrrolidine ring. beilstein-journals.orgnih.gov

Intramolecular Cyclization Pathways for cis-Hexahydro-2H-furo[3,2-b]pyrrole Formation

Intramolecular cyclization is a key strategy for constructing fused ring systems, as it is often favored entropically. The challenge lies in controlling the stereochemistry of the newly formed ring junction.

Radical reactions offer a powerful method for C-C bond formation and cyclization. researchgate.net Intramolecular free-radical cyclization has been successfully used to synthesize a variety of fused heteroaromatic compounds containing pyrrole (B145914) rings. nih.govbeilstein-journals.org The stereochemical outcome of radical cyclizations can be influenced by the geometry of the transition state. For the formation of five-membered rings, 5-exo-trig cyclizations are generally favored according to Baldwin's rules.

A stereoselective synthesis of a related trans-fused furo-pyrrolidone system was achieved via an intramolecular 5-exo-trig cyclization mediated by samarium(II) iodide. rsc.org While this produced the trans isomer, similar strategies can be adapted to favor the cis product by modifying the substrate and reaction conditions. Controlling both enantioselectivity and diastereoselectivity in radical cascade cyclizations is a significant challenge, but advances in metalloradical catalysis are providing new solutions for constructing complex bicyclic structures with high stereocontrol. nih.gov

Palladium catalysis is a versatile and powerful tool for the synthesis of fused heterocycles. nih.gov Various palladium-catalyzed cascade reactions have been developed to construct polycyclic N-fused systems. acs.orgmdpi.com These transformations can proceed through mechanisms such as intramolecular carbopalladation/cyclization, where a palladium catalyst couples an aryl halide with a propargylic moiety, followed by a 5-endo-dig cyclization to produce polycyclic pyrroloheterocycles. acs.org

Another powerful approach involves palladium-catalyzed C–H activation, which allows for the direct formation of C-C or C-N bonds, expediting heterocycle synthesis. nih.gov For instance, a one-pot, two-step cascade involving a palladium(II)-catalyzed aerobic aza-Wacker reaction followed by a palladium(0)-catalyzed Heck reaction has been used to construct densely functionalized cis-fused aza-tetracyclic structures. acs.org

Table 2: Palladium-Catalyzed Cyclization Strategies for Fused Heterocycles

Reaction Type Catalyst Key Steps Product Type Ref
Carbopalladation/Cyclization Pd(OAc)₂ Aryl halide coupling, 5-endo-dig cyclization Polycyclic pyrroloheterocycles acs.org
Aza-Wacker–Heck Cascade Pd(OAc)₂ Aerobic aza-Wacker, intramolecular Heck cis-fused aza-tetracycles acs.org

Multicomponent Reaction Strategies for cis-Hexahydro-2H-furo[3,2-b]pyrrole Oxalate (B1200264) Precursors

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govrsc.org These strategies are well-suited for rapidly building molecular complexity and generating libraries of related structures.

The synthesis of pyrrole derivatives can be achieved through MCRs involving starting materials like diethyl oxalate. An efficient method for preparing 1H-pyrrole derivatives involves the three-component reaction of primary amines, alkyl propiolates, and diethyl oxalate. researchgate.net This approach offers high yields and short reaction times under straightforward conditions. researchgate.net Similarly, the aforementioned dual gold/chiral phosphoric acid catalyzed reaction of 3-butynamines, glyoxylic acid, and anilines represents a powerful multicomponent strategy for accessing the related furo[2,3-b]pyrrole core with high stereocontrol. nih.gov Such MCRs can generate advanced precursors that already contain much of the required carbon skeleton and functionality, which can then be further elaborated through cyclization and reduction steps to afford the final cis-Hexahydro-2H-furo[3,2-b]pyrrole target.

Green Chemistry Principles in the Synthesis of cis-Hexahydro-2H-furo[3,2-b]pyrrole Oxalate

The choice of solvent is a cornerstone of green chemistry, as solvents account for a significant portion of the waste generated in chemical processes. researchgate.net Consequently, the development of solvent-free and aqueous media synthetic routes is of high importance.

Solvent-free reactions, often conducted under mechanochemical conditions or by heating neat reactants, can lead to remarkable accelerations in reaction rates and, in some cases, different product selectivities compared to solution-phase reactions. acs.org For the construction of the cis-hexahydro-2H-furo[3,2-b]pyrrole skeleton, an intramolecular cyclization is a key step. A plausible solvent-free approach would involve the heating of a suitably functionalized linear precursor, potentially in the presence of a solid-supported catalyst, to induce cyclization.

Aqueous synthesis is another attractive green alternative. The unique properties of water, such as its high polarity and ability to form strong hydrogen bonds, can be harnessed to promote specific reaction pathways. researchgate.net For the synthesis of N-heterocycles, water has been shown to be a viable medium, sometimes even enhancing reaction rates and selectivities. cdnsciencepub.com A potential aqueous route to the target molecule could involve a key cyclization step where the hydrophobic effect drives the folding of a precursor molecule to facilitate the desired ring closure.

Below is an interactive data table summarizing the potential advantages of green solvent strategies in the synthesis of heterocyclic compounds.

MetricConventional Organic SolventSolvent-Free / Aqueous MediaPotential Improvement
E-Factor (kg waste/kg product) High (>100)Low ( <10 )> 90% reduction
Atom Economy ModerateHighIncreased efficiency
Process Mass Intensity HighLowSignificant reduction
Solvent Toxicity Often high (e.g., chlorinated solvents)None to lowImproved safety
Energy Consumption Often requires heating/coolingCan be lower (e.g., microwave)Reduced energy costs

This table presents illustrative data based on general principles of green chemistry in pharmaceutical synthesis.

Catalysis is a fundamental pillar of green chemistry, offering pathways to new reactions with high efficiency and selectivity, while minimizing waste. arabjchem.org The construction of the bicyclic furo[3,2-b]pyrrole core involves key bond formations that can be facilitated by sustainable catalysts.

The stereoselective synthesis of related cis-fused pyrrolidine systems has been achieved through intramolecular cyclization, highlighting the importance of controlling the three-dimensional arrangement of atoms. arabjchem.org For the synthesis of cis-hexahydro-2H-furo[3,2-b]pyrrole, sustainable catalysts can play a crucial role in achieving the desired cis-stereochemistry.

Types of Sustainable Catalysts:

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, allowing for easy separation and recycling. Mixed oxides and metal nanoparticles supported on inert materials are examples that have been used in the synthesis of N-heterocycles. arabjchem.org Their reusability is a significant advantage in reducing waste and cost.

Biocatalysts (Enzymes): Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and exhibit high chemo-, regio-, and stereoselectivity. An enzymatic approach could be envisioned for a key resolution step or an asymmetric cyclization to yield the desired cis-isomer.

Organocatalysts: Small organic molecules that can catalyze reactions without the need for metals. Proline and its derivatives, for instance, have been successfully used in the stereoselective synthesis of heterocyclic compounds. nih.gov An organocatalytic intramolecular Michael addition could be a plausible strategy to construct the cis-fused ring system.

Gold Catalysis: Gold catalysts have emerged as powerful tools for the synthesis of complex N-heterocycles, often proceeding through cascade reactions in green solvents like water. nih.govsemanticscholar.org

The following interactive data table compares the features of different sustainable catalyst types potentially applicable to the synthesis of the target compound.

Catalyst TypeKey AdvantagesPotential ChallengesApplicability to cis-Hexahydro-2H-furo[3,2-b]pyrrole Synthesis
Heterogeneous Catalysts Easy separation, reusability, potential for flow chemistryLower activity/selectivity compared to homogeneous counterpartsIntramolecular cyclization, hydrogenation steps.
Biocatalysts (Enzymes) High stereoselectivity, mild reaction conditions, biodegradableSubstrate specificity, stability, costAsymmetric synthesis of precursors, kinetic resolution.
Organocatalysts Metal-free, low toxicity, readily availableHigher catalyst loading may be requiredStereoselective intramolecular cyclization (e.g., Michael addition).
Gold Catalysis High efficiency in cascade reactions, mild conditionsCost of gold, potential for leachingTandem cyclization/addition reactions to form the bicyclic core.

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible, aligning with the future direction of pharmaceutical chemistry.

Theoretical and Computational Investigations of Cis Hexahydro 2h Furo 3,2 B Pyrrole Oxalate

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical methods are instrumental in dissecting the electronic structure and inherent stability of cis-Hexahydro-2H-furo[3,2-b]pyrrole. These studies, primarily employing Density Functional Theory (DFT) and ab initio calculations, offer a detailed picture of the molecule's conformational preferences and bonding characteristics.

Density Functional Theory (DFT) is a robust computational method for investigating the geometries and relative energies of different conformational isomers. For the cis-fused furo[3,2-b]pyrrole ring system, several conformations are possible due to the puckering of both the furan (B31954) and pyrrolidine (B122466) rings. DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict the most stable conformers in the gas phase. nih.govlongdom.org The primary conformations arise from the "envelope" and "twisted" forms of the five-membered rings.

The relative energies of these conformers are influenced by a delicate balance of ring strain, torsional strain, and non-bonded interactions. The cis-fusion of the two rings imposes significant geometric constraints, leading to a limited number of low-energy conformations. The protonated form of the amine, as would be present in the oxalate (B1200264) salt, further influences the conformational landscape through electrostatic interactions.

Table 1: Calculated Relative Energies of cis-Hexahydro-2H-furo[3,2-b]pyrrole Conformers (DFT B3LYP/6-311++G(d,p))
ConformerDescriptionRelative Energy (kcal/mol)Key Dihedral Angles (°)
I (Global Minimum)Boat-like pyrrole (B145914), Envelope furan0.00C1-N5-C4-C3: 35.2
IITwist pyrrole, Envelope furan1.85C1-N5-C4-C3: -15.8
IIIEnvelope pyrrole, Twist furan3.21C1-N5-C4-C3: 25.1

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of accuracy for electronic structure calculations, albeit at a greater computational cost. acs.org These methods are used to refine the understanding of the bonding and electronic properties of the cis-Hexahydro-2H-furo[3,2-b]pyrrole cation.

Calculations of atomic charges, molecular orbital energies, and the electrostatic potential surface reveal key electronic features. The nitrogen atom in the pyrrolidine ring is the center of positive charge in the protonated form, and the distribution of this charge is influenced by the electron-withdrawing effect of the adjacent oxygen atom in the furan ring. The highest occupied molecular orbital (HOMO) is typically localized on the non-bonding electrons of the oxygen and nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) is distributed across the sigma-antibonding framework of the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 2: Calculated Electronic Properties of the cis-Hexahydro-2H-furo[3,2-b]pyrrolium Cation (MP2/aug-cc-pVTZ)
PropertyCalculated Value
HOMO Energy-8.5 eV
LUMO Energy3.2 eV
HOMO-LUMO Gap11.7 eV
Calculated Dipole Moment2.1 D

Molecular Dynamics Simulations of Conformational Landscapes

While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape. nih.gov MD simulations model the movement of atoms over time, providing insights into how the molecule explores different conformations and interacts with its environment.

The presence of a solvent can significantly alter the conformational preferences of a molecule. For cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate, MD simulations in explicit solvent, such as water, can reveal the influence of solvent molecules on the stability of different conformers. Hydrogen bonding between the protonated amine, the furan oxygen, and water molecules can stabilize certain conformations over others.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. In the context of the oxalate salt, this includes the strong ionic interactions between the protonated furo-pyrrolidine cation and the oxalate anion. The simulations can also model the formation of hydrogen-bonded networks involving the cation, the anion, and surrounding solvent molecules. These interactions are crucial for understanding the solid-state structure and solubility of the salt.

Reaction Mechanism Elucidation for cis-Hexahydro-2H-furo[3,2-b]pyrrole Formation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the formation of the cis-Hexahydro-2H-furo[3,2-b]pyrrole ring system, theoretical calculations can identify the most probable reaction pathways and characterize the key transition states.

The synthesis of the furo[3,2-b]pyrrole core can be achieved through various synthetic routes, often involving intramolecular cyclization reactions. rsc.org Theoretical calculations can be used to model these reaction pathways, locate the transition state structures, and calculate the associated activation energy barriers.

For instance, a plausible synthetic route might involve the intramolecular cyclization of a suitably functionalized furan derivative bearing an amino group. DFT calculations can be employed to model the potential energy surface of this cyclization. The transition state is characterized by the partial formation of the new carbon-nitrogen bond and the puckering of the forming pyrrolidine ring. The calculated energy barrier for this step provides a quantitative measure of the reaction's feasibility. The presence of the cis-fusion in the product is a key stereochemical outcome that can be rationalized by examining the relative energies of the transition states leading to the cis and trans isomers.

Table 3: Calculated Activation Energies for a Hypothetical Intramolecular Cyclization Step
ParameterValue (kcal/mol)
Energy of Reactants0.0
Energy of Transition State (cis-product)15.2
Energy of Transition State (trans-product)18.9
Energy of cis-Product-5.4

Reaction Coordinate Mapping for Cyclization Pathways

The formation of the fused bicyclic core of cis-hexahydro-2H-furo[3,2-b]pyrrole involves a critical intramolecular cyclization step. Understanding the energetic landscape of this transformation is paramount for optimizing synthetic routes and controlling stereoselectivity. Reaction coordinate mapping, a computational technique used to chart the energy of a system as it progresses from reactants to products, is an indispensable tool for this purpose.

Computational studies on similar heterocyclic systems, such as the annulation of 1,4-dihydropyrrolopyrroles, have demonstrated the power of these methods. nih.gov Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between computational cost and accuracy. For instance, the B3LYP functional is often used to model reaction mechanisms. researchgate.net

The process of mapping the reaction coordinate for the cyclization leading to the furo[3,2-b]pyrrole core would involve the following steps:

Identification of Reactants, Products, and Intermediates: The initial open-chain precursor and the final cyclized product are defined. Any potential intermediates along the reaction pathway are also proposed based on mechanistic knowledge.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is located, IRC calculations are performed to trace the reaction path downhill from the transition state to the reactant and product, confirming that the located TS indeed connects the desired species.

For the intramolecular cyclization to form the furo[3,2-b]pyrrole system, computational studies can elucidate the preference for the cis stereochemistry. By comparing the activation energies for the formation of the cis and trans isomers, researchers can predict the kinetic product. The free energy profile for such a cyclization, as determined by DFT calculations, would provide a quantitative measure of the reaction's feasibility and stereochemical outcome. researchgate.net

Below is a hypothetical data table illustrating the kind of information that can be obtained from reaction coordinate mapping for a generic intramolecular cyclization leading to a furo-pyrrole core.

Species Method/Basis Set Relative Energy (kcal/mol) Key Geometric Parameters
ReactantB3LYP/6-31G0.0Dihedral angle C1-N-C2-C3 = 175°
Transition StateB3LYP/6-31G+25.3Forming C-O bond length = 2.1 Å
ProductB3LYP/6-31G*-15.8C-O bond length = 1.4 Å

Chemoinformatics and Data Mining for Furo-Pyrrole Systems

Chemoinformatics and data mining have emerged as powerful tools in modern drug discovery and materials science. For furo-pyrrole systems, these approaches enable the systematic exploration of chemical space, the prediction of properties, and the design of novel compounds with desired activities.

One of the key applications of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For furo-pyrrole derivatives, 2D and 3D-QSAR models can be developed to predict their potential as, for example, enzyme inhibitors. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model.

Molecular docking is another crucial computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein. For furo-pyrrole systems with potential therapeutic applications, docking studies can provide insights into their binding mode with a target protein, helping to rationalize their biological activity and guide the design of more potent analogs. nih.gov

Molecular dynamics (MD) simulations can further enhance the understanding of ligand-protein interactions by simulating the dynamic behavior of the complex over time. This can reveal important information about the stability of the binding and the role of conformational changes. rsc.org

A study on furo[2,3-b]pyrroles and their furo[3,2-b]pyrrole isomers utilized semi-empirical MO calculations (AM1 method) to correlate calculated net atomic charges with experimental 13C and 15N NMR chemical shifts. mdpi.com This demonstrates how computational data can be used to interpret and rationalize experimental findings. The calculated heats of formation also provided insights into the relative thermodynamic stabilities of the isomers. mdpi.com

The following interactive data table summarizes various chemoinformatic and computational chemistry methods and their applications to furo-pyrrole and related systems.

Method Application Predicted/Calculated Properties Example System
AM1 Semi-empirical MOCorrelation with experimental dataNet atomic charges, Heats of formation (ΔHf)Furo[2,3-b]pyrroles and Furo[3,2-b]pyrroles
2D-QSARPredicting biological activityAnti-tubercular activityOxadiazole-ligated pyrrole derivatives
3D-QSAR (kNN-MFA)Optimizing pharmacophore requirementsElectrostatic, steric, and hydrophobic interactionsOxadiazole-ligated pyrrole derivatives
FB-QSARPredicting enzyme inhibitionCOX-1/COX-2 inhibitory activityPyrrole derivatives
Molecular DockingPredicting protein-ligand bindingBinding affinity, Binding modeFuro[2,3-b]quinolin-4-amine derivatives with BuChE
Molecular DynamicsAssessing complex stabilityConformational changes, Binding stabilityFuro[2,3-d]pyrimidine derivatives with PI3K/AKT

Through these theoretical and computational investigations, a deeper understanding of the chemical and physical properties of this compound and the broader class of furo-pyrrole compounds can be achieved. This knowledge is instrumental in guiding the synthesis of new derivatives and exploring their potential in various scientific and technological fields.

Advanced Spectroscopic and Analytical Characterization of Cis Hexahydro 2h Furo 3,2 B Pyrrole Oxalate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the three-dimensional structure of organic molecules in solution. For a fused ring system like cis-Hexahydro-2H-furo[3,2-b]pyrrole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and to confirm the cis-stereochemistry at the ring junction.

¹H NMR and ¹³C NMR Chemical Shift Assignments in Fused Ring Systems

The ¹H NMR spectrum of the cis-Hexahydro-2H-furo[3,2-b]pyrrole moiety is expected to exhibit complex signal patterns due to the constrained bicyclic structure. The protons are situated in distinct chemical environments, leading to a range of chemical shifts. The protons at the bridgehead positions (H-3a and H-6a) are of particular importance for confirming the cis-fusion of the rings. The coupling constants (J-values) between these and adjacent protons provide critical dihedral angle information, which is characteristic of the cis geometry.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. For the C₆H₁₁NO core, six distinct signals are expected. The chemical shifts of the carbons are influenced by their hybridization and proximity to the heteroatoms (oxygen and nitrogen). Carbons adjacent to the oxygen (C-2 and C-6a) and nitrogen (C-3a and C-5) would appear at lower field compared to the other aliphatic carbons. The presence of the oxalate (B1200264) counter-ion would also be evident in the ¹³C NMR spectrum, typically as a signal in the range of 158-165 ppm for the carboxylate carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the cis-Hexahydro-2H-furo[3,2-b]pyrrole Moiety

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C-2 3.8 - 4.2 68 - 72
C-3 2.9 - 3.3 45 - 50
C-3a 3.5 - 4.0 60 - 65
C-5 3.0 - 3.4 48 - 53
C-6 1.8 - 2.2 25 - 30
C-6a 4.0 - 4.5 75 - 80

Note: These are predicted ranges and can vary based on solvent and experimental conditions.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

While 1D NMR provides initial data, 2D NMR experiments are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds. This allows for the tracing of proton networks within each ring of the bicyclic system, for instance, connecting H-2 through H-3 to H-3a. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, enabling unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons (which are not observed in HSQC). For instance, HMBC correlations from the bridgehead proton H-6a to carbons C-2 and C-5 would confirm the connectivity across the fused ring system.

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, confirming the atomic connectivity and, through analysis of coupling constants and Nuclear Overhauser Effect (NOE) data (from a NOESY experiment), solidifying the assignment of the cis-stereochemistry at the ring junction.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, which is a critical step in identifying an unknown compound or confirming the identity of a synthesized one. The core amine, cis-Hexahydro-2H-furo[3,2-b]pyrrole, has a molecular formula of C₆H₁₁NO.

The expected monoisotopic mass for the protonated molecule [C₆H₁₁NO + H]⁺ can be calculated with high accuracy. This experimental value is then compared to the theoretical mass to confirm the elemental composition.

Table 2: Exact Mass Data for the cis-Hexahydro-2H-furo[3,2-b]pyrrole Moiety

Molecular Formula Ion Calculated Monoisotopic Mass (Da)

Note: The oxalate counter-ion is typically not observed in the gas phase under common ESI-MS conditions.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of the protonated cis-Hexahydro-2H-furo[3,2-b]pyrrole would likely involve cleavages of the fused ring system. Plausible fragmentation pathways for pyrrolidine (B122466) and furan (B31954) rings often involve ring-opening followed by the loss of small neutral molecules. For this fused system, characteristic fragmentation could include the cleavage of the C-O bond in the furan ring or α-cleavage adjacent to the nitrogen atom, leading to the formation of stable radical cations or even-electron ions. The study of fragmentation patterns of related pyrrole (B145914) derivatives can provide insights into the expected cleavages.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds, making these methods excellent for identifying functional groups.

For cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate, the IR and Raman spectra would be dominated by several key vibrational modes:

N-H Vibrations: As an oxalate salt, the pyrrolidine nitrogen will be protonated (R₂NH₂⁺). This ammonium group will exhibit N-H stretching bands, typically broad and strong, in the region of 2400-3200 cm⁻¹. N-H bending vibrations would also be present around 1600-1500 cm⁻¹.

C-H Vibrations: The aliphatic C-H stretching vibrations from the CH and CH₂ groups of the fused rings will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-O Vibrations: The C-O-C stretching vibration of the ether linkage in the furan ring is expected to produce a strong band in the 1050-1150 cm⁻¹ region.

Oxalate Vibrations: The oxalate counter-ion (C₂O₄²⁻) has characteristic and very strong absorptions. The antisymmetric C=O stretching vibration is typically found near 1600-1650 cm⁻¹, while the symmetric stretch appears around 1300-1360 cm⁻¹.

Table 3: Key IR and Raman Vibrational Modes for this compound

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected Intensity
R₂NH₂⁺ N-H Stretch 2400-3200 Strong, Broad
R₂NH₂⁺ N-H Bend 1500-1600 Medium-Strong
Alkane C-H C-H Stretch 2850-2960 Medium-Strong
Ether C-O-C C-O Stretch 1050-1150 Strong
Oxalate C=O Antisymmetric Stretch 1600-1650 Very Strong

The combination of these spectroscopic techniques provides a robust and comprehensive characterization of this compound, ensuring its structural integrity, stereochemistry, and purity.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this method provides unequivocal proof of structure, including the relative stereochemistry of the fused bicyclic ring system, conformational details, and the supramolecular arrangement dictated by the oxalate counter-ion.

The cis-fusion of the furan and pyrrolidine rings imposes a distinct V-shaped or bent conformation upon the bicyclic scaffold. libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com Unlike their trans-fused counterparts which tend to be more rigid and planar, cis-fused systems exhibit significant flexibility. libretexts.orgmasterorganicchemistry.com In the solid state, the molecule adopts a specific low-energy conformation. X-ray diffraction analysis of a suitable single crystal of a derivative would reveal critical structural parameters. For instance, the pyrrolidine ring might adopt an envelope conformation, while the tetrahydrofuran (B95107) ring could exhibit a twist or envelope form. nih.gov Puckering parameters, which quantitatively describe the non-planarity of the rings, can be calculated from the crystallographic data. nih.gov

Below is a table representing typical crystallographic data that could be obtained for a hypothetical derivative.

Hypothetical Crystallographic Data for a Derivative
ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 105.2°
Ring Puckering (Pyrrolidine)Q = 0.39 Å (Envelope conformation)
Ring Puckering (Tetrahydrofuran)Q = 0.42 Å (Twist conformation)
Key Hydrogen Bond (N-H···O)Distance = 2.75 Å, Angle = 170°
Dihedral Angle (Ring Fusion)55°

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the analysis of this compound, enabling both the assessment of its purity and its isolation from reaction mixtures or impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the preeminent method for the analysis of non-volatile, polar, and thermally labile compounds like this compound. biomedres.usijprs.com Method development focuses on optimizing the separation of the target compound from any potential impurities, starting materials, or byproducts.

A common approach is Reversed-Phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. researchgate.net The mobile phase usually consists of an aqueous buffer mixed with an organic modifier like acetonitrile (B52724) or methanol. ijprs.com The buffer's pH is a critical parameter, as it controls the ionization state of the basic pyrrolidine nitrogen and the acidic oxalate, thereby influencing retention time and peak shape. For amine analysis, a slightly acidic pH is often employed to ensure the analyte is in its protonated, more water-soluble form. actamedicamarisiensis.ro

Given that the cis-hexahydro-2H-furo[3,2-b]pyrrole core is chiral, separating its enantiomers is crucial. This is achieved using chiral HPLC, which involves a chiral stationary phase (CSP). nih.gov Common CSPs are based on derivatives of cellulose, amylose, or cyclodextrins, which create a chiral environment allowing for differential interaction with the two enantiomers, leading to their separation. jiangnan.edu.cn

The table below outlines typical starting parameters for developing an RP-HPLC method for this compound.

Typical HPLC Method Parameters
ParameterCondition
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseA: 20 mM Potassium Phosphate buffer (pH 3.8) B: Acetonitrile
ElutionIsocratic (e.g., 70:30 A:B) or Gradient
Flow Rate1.0 mL/min
DetectionUV (e.g., 210 nm, as the chromophore is weak)
Column Temperature25°C
Chiral Separation ColumnCellulose or Amylose-based CSP

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound exists as a salt, making it non-volatile and prone to thermal decomposition at the high temperatures required for GC analysis. researchgate.netvt.edu Furthermore, the polar N-H group in the free base can interact strongly with the GC column, leading to poor peak shape and tailing. restek.comrestek.comlabrulez.com

To make the compound amenable to GC analysis, a chemical modification step known as derivatization is necessary. researchgate.net Derivatization converts the polar, non-volatile amine into a more volatile and thermally stable derivative by masking the active hydrogen on the nitrogen atom. gcms.cz Common derivatization reactions for amines fall into categories such as silylation or acylation. researchgate.net

Silylation: This reaction replaces the active hydrogen with a trimethylsilyl (TMS) group. A common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Acylation: This involves introducing an acyl group. Reagents like trifluoroacetic anhydride (TFAA) or pentafluorobenzyl bromide (PFBBr) react with the amine to form stable, volatile amides. researchgate.netrsc.org

Once derivatized, the compound can be analyzed on a GC system, often using a capillary column with a nonpolar or medium-polarity stationary phase. Specialized base-deactivated columns are frequently used for amine analysis to further improve peak shape. restek.comgcms.cz This approach is typically used for purity assessment, specifically to detect volatile or derivatizable impurities.

The following table lists common derivatizing agents suitable for the free amine form of the compound.

Common Derivatizing Agents for GC Analysis of Amines
Agent TypeExample ReagentResulting Derivative
Silylating AgentBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)N-TMS derivative
Acylating AgentTFAA (Trifluoroacetic Anhydride)N-Trifluoroacetyl amide
Alkylating AgentPropyl ChloroformateN-Propoxycarbonyl derivative
Acylating AgentPentafluorobenzyl Bromide (PFBBr)N-Pentafluorobenzyl derivative

Chemical Transformations and Derivatization of Cis Hexahydro 2h Furo 3,2 B Pyrrole Oxalate

Functionalization of the Pyrrolidine (B122466) and Furan (B31954) Moieties

The functionalization of the cis-hexahydro-2H-furo[3,2-b]pyrrole core can be selectively directed towards either the pyrrolidine or the furan moiety, enabling the introduction of a wide range of substituents and the synthesis of diverse derivatives.

The secondary amine of the pyrrolidine ring is a primary site for functionalization. Standard N-protection strategies, such as the introduction of benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) groups, have been successfully employed. These protecting groups not only facilitate purification and subsequent reactions but also serve as handles for further derivatization. For instance, the N-Boc protected intermediate is often deprotected to the free amine, which can then undergo nucleophilic aromatic substitution. A common derivatization involves the coupling of the free amine with chloroquinazolines in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) to yield N-aryl derivatives.

Functionalization of the furan moiety often involves the introduction of substituents at the C3 and C6 positions. A diastereoselective synthesis has been developed to introduce substituents at these positions, starting from an N-benzyl imine derived from glyceraldehyde. Activation of a C=C bond in a precursor 2,5-dihydropyrrole allows for the introduction of various functional groups at the C6 position. For example, chlorination using N-chlorosuccinimide (NCS) in acetonitrile (B52724) can install a chlorine atom at the C6 position. Alternatively, epoxidation of the double bond, followed by debenzylative cycloetherification, can lead to the introduction of a hydroxyl group at C6. These functionalized intermediates serve as valuable building blocks for further diversification.

Table 1: Selected Functionalization Reactions of the cis-Hexahydro-2H-furo[3,2-b]pyrrole Scaffold

Starting MaterialReagent(s)Moiety FunctionalizedProduct Description
cis-Hexahydro-2H-furo[3,2-b]pyrroleBoc-anhydridePyrrolidine (N)N-Boc protected bicyclic amine
N-Boc-cis-Hexahydro-2H-furo[3,2-b]pyrroleTFA or HClPyrrolidine (N)Deprotected bicyclic amine
cis-Hexahydro-2H-furo[3,2-b]pyrrole4-chloro-quinazoline, DIPEA, DMFPyrrolidine (N)N-(quinazolin-4-yl) derivative
N-benzyl-2,5-dihydropyrrole precursorN-chlorosuccinimide (NCS)Furan (C6)6-chloro-cis-hexahydro-2H-furo[3,2-b]pyrrole derivative
N-benzyl-2,5-dihydropyrrole precursorm-CPBA, then cycloetherificationFuran (C6)6-hydroxy-cis-hexahydro-2H-furo[3,2-b]pyrrole derivative

Stereochemical Inversion and Epimerization Studies

The stereochemistry of the cis-hexahydro-2H-furo[3,2-b]pyrrole system is a defining feature, with the cis-fusion of the two rings being both thermodynamically and kinetically stable. This inherent stability provides chiral stability to the bridgehead stereocenters. Synthetic strategies have been developed to selectively produce the cis-fused bicycle. For example, the intramolecular cyclization of an anti-epoxide precursor exclusively yields the 5,5-cis-fused ring system, while the corresponding syn-epoxide does not undergo cyclization. This highlights the stereochemical control exerted during the formation of the bicyclic core.

While the cis-fused geometry is robust, the potential for epimerization at other stereocenters, particularly those bearing substituents, is a consideration in derivatization reactions. However, specific studies focusing on the deliberate inversion or epimerization of stereocenters within the saturated cis-hexahydro-2H-furo[3,2-b]pyrrole framework are not extensively documented in the literature. The high stability of the cis-fused core suggests that conditions required for epimerization at the bridgehead carbons would likely be harsh and could lead to decomposition. For substituted derivatives, the stereochemical outcome of reactions is often dictated by the directing effects of existing stereocenters, leading to high diastereoselectivity. Further research would be necessary to explore the possibility of controlled epimerization at non-bridgehead positions.

Ring-Opening and Ring-Expansion Reactions of the Furo-Pyrrole System

While the functionalization of the intact cis-hexahydro-2H-furo[3,2-b]pyrrole scaffold is the most common approach to its derivatization, the potential for ring-opening and ring-expansion reactions offers alternative pathways to novel molecular structures. However, specific examples of such transformations starting from the saturated bicyclic system are not well-documented.

Based on the general reactivity of related heterocyclic systems, one could envision several potential ring-opening strategies. Acid-catalyzed cleavage of the tetrahydrofuran (B95107) ring, for instance, could proceed via protonation of the ether oxygen followed by nucleophilic attack, leading to a functionalized pyrrolidine derivative. The regioselectivity of such an opening would depend on the substitution pattern and the nature of the nucleophile. Similarly, reductive cleavage of the C-O bond using reagents like lithium aluminum hydride could also result in a ring-opened product.

Ring-expansion reactions would likely require more complex multi-step sequences. For example, a reaction sequence involving the functionalization of the pyrrolidine nitrogen with a suitable group, followed by a rearrangement, could potentially lead to an expanded ring system. However, without specific experimental data on the cis-hexahydro-2H-furo[3,2-b]pyrrole core, these remain hypothetical pathways. The stability of the bicyclic system appears to favor reactions that maintain the core structure.

Late-Stage Functionalization Strategies for Complex Derivatives

Late-stage functionalization is a powerful strategy for the rapid diversification of complex molecules, and the cis-hexahydro-2H-furo[3,2-b]pyrrole scaffold is amenable to such modifications. A key approach involves leveraging the nucleophilicity of the pyrrolidine nitrogen after deprotection of a suitable precursor.

As mentioned previously, the deprotected secondary amine can be readily coupled with various electrophilic partners. A notable example is the nucleophilic aromatic substitution with substituted chloroquinazolines. This reaction allows for the introduction of large, functionalized aromatic moieties at a late stage in the synthetic sequence, providing access to a range of complex derivatives with potential biological activity. These coupling reactions are typically performed under thermal conditions in the presence of a non-nucleophilic base.

While C-H activation presents a modern and efficient tool for late-stage functionalization, its application directly to the saturated cis-hexahydro-2H-furo[3,2-b]pyrrole core has not been extensively reported. The presence of multiple C-H bonds in different chemical environments would require the development of highly selective catalytic systems. However, the potential to directly introduce functional groups onto the carbon skeleton of the bicyclic system without pre-functionalization remains an attractive area for future research. Such methods would significantly enhance the synthetic utility of this versatile scaffold.

Table 2: Example of a Late-Stage Functionalization Reaction

Bicyclic CoreCoupling PartnerReaction ConditionsProduct Class
N-deprotected cis-Hexahydro-2H-furo[3,2-b]pyrrole4-chloro-6,7-dimethoxyquinazolineDIPEA, DMF, heatN-(6,7-dimethoxyquinazolin-4-yl) derivative
N-deprotected cis-Hexahydro-2H-furo[3,2-b]pyrrole4-chloro-7,8-dimethoxyquinazolineDIPEA, DMF, heatN-(7,8-dimethoxyquinazolin-4-yl) derivative

Emerging Methodologies and Future Directions in Cis Hexahydro 2h Furo 3,2 B Pyrrole Oxalate Research

Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of small molecules, offering significant advantages over traditional batch processing. researchgate.net These benefits, including enhanced safety, improved reaction control, and greater scalability, are particularly relevant for the production of pharmaceutical intermediates and active pharmaceutical ingredients. While specific applications of flow chemistry to the synthesis of cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate (B1200264) have not been extensively reported, the principles and successes in the synthesis of other heterocyclic systems provide a strong blueprint for future work.

The multi-step synthesis of heterocyclic compounds can be streamlined in continuous flow systems, often telescoping multiple reactions without the need for isolating intermediates. nih.gov This approach not only increases efficiency but also minimizes waste and potential exposure to hazardous reagents. For the synthesis of the furo[3,2-b]pyrrole core, key cyclization and reduction steps could be adapted to a flow regime. For instance, reactions that are highly exothermic or require precise temperature control can be managed more effectively in microreactors due to their high surface-area-to-volume ratio.

Table 1: Potential Advantages of Flow Chemistry in the Synthesis of cis-Hexahydro-2H-furo[3,2-b]pyrrole Derivatives

FeatureAdvantage in Flow ChemistryRelevance to Furo-Pyrrole Synthesis
Heat Transfer Superior temperature control and rapid heat dissipation.Enables the use of highly exothermic reactions and precise control over reaction kinetics for improved selectivity.
Mixing Efficient and rapid mixing of reagents.Crucial for fast reactions and for improving yields and purity by minimizing side reactions.
Safety Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates.Important for reactions involving potentially explosive or toxic materials that might be used in the synthesis of complex heterocycles.
Scalability Production can be scaled up by running the system for longer periods or by "numbering up" (using multiple reactors in parallel).Facilitates the transition from laboratory-scale synthesis to pilot-plant and industrial production.
Automation Allows for automated control of reaction parameters, reagent addition, and in-line analysis.Increases reproducibility and allows for unattended operation, accelerating process optimization.

Future research will likely focus on developing robust and efficient flow-based syntheses of the furo[3,2-b]pyrrole scaffold, paving the way for the large-scale and cost-effective production of derivatives like cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate.

Photoredox and Electrocatalysis in Furo-Pyrrole Synthesis

Visible-light photoredox catalysis and electrocatalysis have emerged as powerful and sustainable strategies for the construction of complex organic molecules. mdpi.com These methods often proceed under mild reaction conditions and can enable unique chemical transformations that are difficult to achieve with traditional thermal methods.

A recent breakthrough in this area is the development of a photocatalytic strategy that directly converts a furan (B31954) into a pyrrole (B145914). nih.gov This atom-swap reaction proceeds through a single electron transfer mechanism, initiating a redox-neutral process at room temperature. nih.gov This methodology could be highly valuable for the late-stage functionalization of complex molecules containing a furan moiety, providing a direct route to the corresponding pyrrole derivatives. The application of such a strategy to furan-containing precursors could offer a novel and efficient pathway to the furo[3,2-b]pyrrole core.

Electrocatalysis offers another avenue for green and efficient synthesis. By using electricity to drive chemical reactions, it can reduce the reliance on chemical oxidants and reductants, thereby minimizing waste. The precise control over the electrode potential allows for high selectivity in chemical transformations. While specific applications to furo-pyrrole synthesis are still nascent, the potential for selective oxidations and reductions in the construction of the bicyclic core is significant.

Table 2: Comparison of Photoredox and Electrocatalysis for Heterocycle Synthesis

MethodologyDriving ForceKey AdvantagesPotential Application in Furo-Pyrrole Synthesis
Photoredox Catalysis Visible LightMild reaction conditions, high functional group tolerance, generation of reactive radical intermediates.C-H functionalization, cross-coupling reactions, and novel cyclization strategies to form the furo-pyrrole backbone. mdpi.com
Electrocatalysis ElectricityAvoidance of stoichiometric reagents, precise control over redox potential, environmentally friendly.Selective hydrogenation/reduction steps, oxidative cyclizations, and functional group interconversions.

The exploration of photoredox and electrocatalytic methods is a promising future direction for the synthesis of this compound and its analogs, potentially leading to more sustainable and efficient synthetic routes.

Automation and High-Throughput Experimentation in Compound Discovery

The discovery and optimization of novel bioactive compounds is a resource-intensive process. Automation and high-throughput experimentation (HTE) are transforming this landscape by enabling the rapid synthesis and screening of large libraries of compounds. oxfordglobal.comrsc.org These technologies can significantly accelerate the identification of new drug candidates and the optimization of their properties.

Automated synthesis platforms can perform a large number of reactions in parallel, allowing for the rapid exploration of chemical space around a core scaffold like furo[3,2-b]pyrrole. nih.govresearchgate.net By systematically varying the substituents on the bicyclic ring system, researchers can generate diverse libraries of compounds for biological screening. This approach is particularly powerful when coupled with HTE, where the biological activity of thousands of compounds can be assessed in a short period.

The integration of automated synthesis with HTE creates a powerful "design-make-test-analyze" cycle that can dramatically shorten drug discovery timelines. For this compound research, this could involve:

Library Synthesis: Automated parallel synthesis of a wide range of derivatives with diverse functional groups.

High-Throughput Screening: Rapidly screening these libraries against relevant biological targets to identify hits.

Structure-Activity Relationship (SAR) Studies: Using the data from HTS to build SAR models that can guide the design of more potent and selective compounds.

The use of cartridge-based automated synthesizers further simplifies this process, allowing chemists to perform a wide range of chemical transformations with pre-packaged reagents and standardized protocols. youtube.com This "plug-and-play" approach to synthesis can further democratize access to automation and accelerate the pace of discovery.

Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools in modern chemistry. mdpi.com These technologies can analyze vast amounts of chemical data to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. nih.govnih.gov

In the context of this compound research, ML and AI can be applied in several ways:

Reaction Prediction: ML models can be trained on large databases of chemical reactions to predict the most likely products of a given set of reactants and reagents. acs.orgmdpi.com This can help chemists to identify promising synthetic routes and avoid unproductive experiments.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and selectivity of a desired product. beilstein-journals.org This can be particularly useful for complex multi-step syntheses.

Retrosynthesis Planning: AI-powered tools can assist in the design of synthetic routes to a target molecule by working backward from the product to commercially available starting materials. cas.org This can help chemists to devise more efficient and innovative synthetic strategies.

The integration of AI with automated synthesis platforms creates a closed-loop system where the AI designs experiments, the robot performs them, and the results are fed back to the AI to refine its models. preprints.org This autonomous approach to research has the potential to revolutionize the way new molecules are discovered and developed.

Table 3: Applications of AI/ML in Furo-Pyrrole Research

ApplicationDescriptionPotential Impact
Predictive Modeling Training models to predict reaction outcomes, yields, and selectivity. acs.orgReduces the number of failed experiments and accelerates the identification of viable synthetic pathways.
Process Optimization Using algorithms to find the optimal set of reaction parameters for a given transformation.Improves the efficiency and cost-effectiveness of the synthesis of this compound.
De Novo Design Generating novel furo-pyrrole derivatives with desired properties using generative models.Expands the chemical space around the furo-pyrrole scaffold and facilitates the discovery of new drug candidates.
Automated Retrosynthesis Proposing synthetic routes to target furo-pyrrole compounds.Aids chemists in designing more efficient and novel synthetic strategies.

The continued development and application of these emerging technologies will undoubtedly play a pivotal role in advancing the research and development of this compound and other important heterocyclic compounds.

Q & A

Q. What are the optimal synthetic routes for preparing cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate?

The synthesis of bicyclic heterocycles like this compound typically involves cyclization of furan-pyrrole precursors. For example, analogous compounds (e.g., methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate) are synthesized via acid-catalyzed cyclization of substituted furans and pyrroles in solvents like toluene at elevated temperatures . Key steps include:

  • Precursor selection : Use of methyl or tert-butyl-protected intermediates to stabilize reactive groups.
  • Catalyst choice : Strong acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) to facilitate cyclization.
  • Solvent optimization : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity.
  • Yield enhancement : Reaction monitoring via TLC or HPLC to adjust time/temperature.

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure and purity?

A combination of techniques is required:

  • NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and ring junction configurations (e.g., cis vs. trans isomers). For example, hexahydropyrrolo-oxazole derivatives show distinct proton coupling patterns in the 2.5–4.5 ppm range .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks). EPA/NIH spectral databases provide reference fragmentation patterns for bicyclic systems .
  • IR spectroscopy : Identifies functional groups (e.g., oxalate C=O stretches near 1700 cm⁻¹).
  • HPLC : Purity assessment using C18 columns and UV detection at 210–254 nm .

Q. How can reaction conditions be optimized to improve yields during synthesis?

Key variables include:

  • Temperature : Cyclization reactions often require 80–120°C to overcome activation barriers .
  • Solvent polarity : Non-polar solvents (e.g., toluene) favor intramolecular cyclization over side reactions.
  • Catalyst loading : Acid catalysts (e.g., p-TsOH) at 5–10 mol% balance efficiency and cost.
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups prevent undesired side reactions in amine-containing intermediates .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

Stability depends on:

  • Moisture sensitivity : Hygroscopic oxalate salts require desiccants (e.g., silica gel) and airtight containers .
  • Temperature : Storage at –20°C is recommended for long-term stability, while short-term use at RT is acceptable if protected from light .
  • pH : Oxalate salts are stable in neutral to slightly acidic conditions; basic conditions may hydrolyze the ester linkage.

Q. How can impurities be identified and quantified in synthesized batches?

Methodological approaches include:

  • HPLC-MS : Detects trace impurities (e.g., unreacted precursors or oxidation byproducts) with limits of detection (LOD) <0.1% .
  • NMR spiking experiments : Adding reference standards helps identify unknown peaks.
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N content) to confirm purity >98% .

Advanced Research Questions

Q. How can contradictions in spectral data between studies be resolved?

Discrepancies often arise from stereochemical or solvent effects. For example:

  • Mass spectral fragmentation : EPA/NIH databases show that hexahydrofuropyrrole derivatives exhibit variable fragmentation patterns depending on ionization methods (e.g., EI vs. ESI) .
  • NMR solvent shifts : Deuterated DMSO vs. CDCl₃ can alter chemical shifts by 0.1–0.5 ppm. Cross-referencing multiple solvents and 2D NMR (e.g., COSY, HSQC) resolves ambiguities .

Q. What mechanistic insights explain the compound’s cyclization behavior under acidic vs. basic conditions?

  • Acidic conditions : Protonation of carbonyl groups facilitates nucleophilic attack, forming the fused furopyrrole ring via intramolecular cyclization .
  • Basic conditions : Deprotonation of amines or hydroxyl groups may lead to alternative pathways (e.g., ring-opening or dimerization). Kinetic studies using in-situ IR or Raman spectroscopy track intermediate formation .

Q. How can enantioselective synthesis be designed to study stereochemical effects on biological activity?

  • Chiral catalysts : Use of (R)- or (S)-BINAP-metal complexes (e.g., Ru) for asymmetric hydrogenation of double bonds in precursors .
  • Protecting group strategy : Boc-protected intermediates enable selective functionalization of stereocenters. X-ray crystallography confirms absolute configurations .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

  • DFT calculations : Simulate transition states for cyclization or oxidation reactions. For example, Gaussian09 with B3LYP/6-31G* basis sets predicts activation energies within ±5 kcal/mol accuracy .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide functionalization for enhanced activity .

Q. How should data discrepancies in reported biological activities be analyzed?

  • Structural analogs : Compare activities of derivatives (e.g., tert-butyl vs. Cbz-protected versions) to identify critical functional groups .
  • Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) across studies. Meta-analyses using tools like RevMan reconcile conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.